2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
CAS No.: 1215375-08-8
Cat. No.: VC7431572
Molecular Formula: C20H26ClN3O2S
Molecular Weight: 407.96
* For research use only. Not for human or veterinary use.
![2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride - 1215375-08-8](/images/structure/VC7431572.png)
Specification
CAS No. | 1215375-08-8 |
---|---|
Molecular Formula | C20H26ClN3O2S |
Molecular Weight | 407.96 |
IUPAC Name | 2-[(3,4-dimethylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C20H25N3O2S.ClH/c1-11(2)23-8-7-15-16(10-23)26-20(17(15)18(21)24)22-19(25)14-6-5-12(3)13(4)9-14;/h5-6,9,11H,7-8,10H2,1-4H3,(H2,21,24)(H,22,25);1H |
Standard InChI Key | IWBWPCMDNAYHJN-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride combines a tetrahydrothieno[2,3-c]pyridine backbone with two critical substituents: a 3,4-dimethylbenzamido group at position 2 and an isopropyl moiety at position 6 (Table 1) . The hydrochloride salt form enhances aqueous solubility, a common modification for bioactive molecules.
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
CAS Number | 1215375-08-8 |
Molecular Formula | C₂₁H₂₆ClN₃O₂S·HCl |
Molecular Weight | 408.0 g/mol |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 3 |
logP (Predicted) | 3.2 ± 0.5 |
The thieno[2,3-c]pyridine system introduces planarity to the molecule, while the tetrahydro modification at positions 4–7 reduces ring strain. The 3,4-dimethylbenzamido group contributes to hydrophobic interactions, as evidenced by the logP value . Comparative analysis with analog 2-amino-N-[(3-chlorophenyl)methyl]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide (PubChem CID 46227336) reveals that halogen substitutions significantly alter polarity, with the chlorine atom in the latter increasing polar surface area by 12% .
Synthetic Methodologies
While no explicit synthesis protocol for this compound is published, retro-synthetic analysis suggests feasible routes based on related benzamide-thienopyridine hybrids. A plausible three-step approach involves:
-
Core Formation: Cyclization of 4-aminothiophene-3-carboxylic acid derivatives with isopropyl ketones under acidic conditions to construct the tetrahydrothieno[2,3-c]pyridine scaffold.
-
Amide Coupling: Reaction of the primary amine at position 2 with 3,4-dimethylbenzoyl chloride using carbodiimide-based coupling agents.
-
Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt .
Notably, one-pot synthetic strategies—as demonstrated for 2-amino-5-halogenated-N,3-dimethylbenzamides—could streamline production. Qin et al. achieved 87–94% yields in analogous systems using bis(trichloromethyl) carbonate for cyclization and electrophilic aromatic substitution without intermediate isolation . Applied to this compound, such methods may reduce reaction time from 48 hours to <24 hours while improving purity.
Pharmacological Profile and Mechanism
Though direct bioactivity data for this compound remains unpublished, structural analogs provide insight into potential mechanisms. The thienopyridine core is a known pharmacophore in kinase inhibition, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2). Compound 4d from a recent study—a 1,3,4-oxadiazole derivative of 3-phenoxybenzoic acid—exhibited IC₅₀ = 0.89 µM against VEGFR-2, inducing G2/M phase arrest in HepG2 cells . The dimethylbenzamido group in the target compound may enhance target binding through π-π stacking with kinase hydrophobic pockets.
Table 2: Hypothesized Biological Targets
Flow cytometry studies on related compounds suggest dual apoptotic induction (intrinsic via cytochrome c release and extrinsic via Fas/FasL) . The isopropyl group may confer metabolic stability, as branched alkyl chains resist CYP3A4 oxidation better than linear chains .
Pharmacokinetic Considerations
Predicted ADMET parameters highlight challenges and opportunities:
-
Absorption: High logP (3.2) favors passive diffusion but may limit solubility. The hydrochloride salt counterbalances this by increasing ionization at physiological pH .
-
Metabolism: The thiophene ring poses a risk of reactive metabolite formation via epoxidation. Introducing electron-withdrawing groups (e.g., halogens) could mitigate this, as seen in CID 46227336 .
-
Excretion: Molecular weight (408.0 g/mol) exceeds the 500 g/mol threshold for renal clearance, suggesting hepatic metabolism as the primary elimination route.
Applications and Future Directions
This compound’s hybrid architecture positions it as a candidate for:
-
Oncology: As a putative VEGFR-2 inhibitor, it could suppress angiogenesis in solid tumors. In vivo models using patient-derived xenografts would validate efficacy.
-
Inflammation: Thienopyridines modulate NF-κB signaling; testing in LPS-induced cytokine release assays is warranted.
-
Neurology: Analogous benzamides show affinity for 5-HT₆ receptors. Radioligand displacement assays could explore this target.
Synthetic optimization should focus on replacing the thiophene sulfur with bioisosteres (e.g., furan) to reduce metabolic liabilities while retaining target engagement. Fragment-based drug design could dissect the contributions of the benzamido and carboxamide moieties to potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume